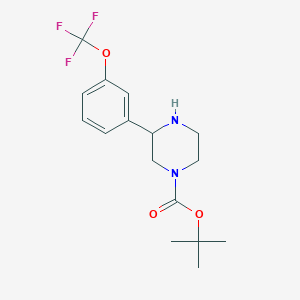
Methyl 2-(3-aminopropoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminopropoxy)benzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid and is characterized by the presence of an aminopropoxy group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopropoxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with 3-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl 2-hydroxybenzoate and 3-aminopropanol.
Catalyst: Acidic or basic catalyst, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-aminopropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminopropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-aminopropoxy)benzoate involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Methyl 2-(3-aminopropoxy)benzoate can be compared with other similar compounds, such as:
Methyl 3-(2-aminopropoxy)benzoate: This compound has a similar structure but differs in the position of the aminopropoxy group on the benzene ring.
Methyl 2-(2-aminopropoxy)benzoate: Another positional isomer with the aminopropoxy group attached at a different position.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 2-(3-aminopropoxy)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8,12H2,1H3 |
Clave InChI |
DHXCJUPUYIENRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


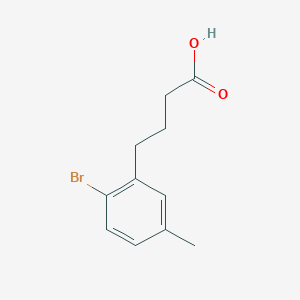
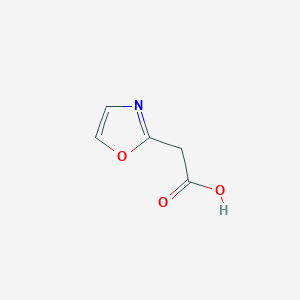
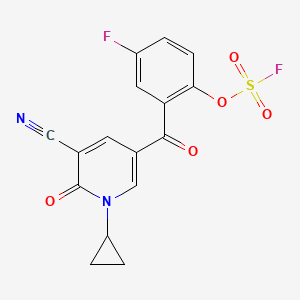
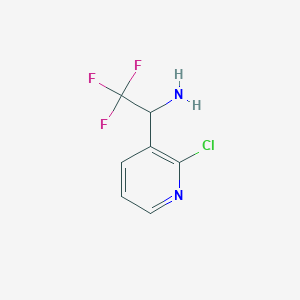
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)


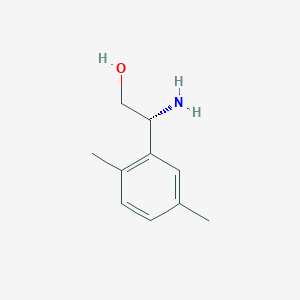
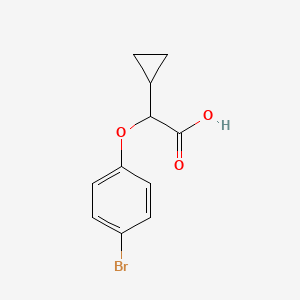
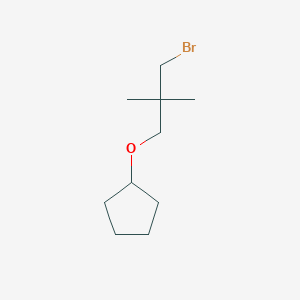
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)
